2-(Neopentyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Neopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H16O2 It is characterized by a benzaldehyde moiety substituted with a neopentyloxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Neopentyloxy)benzaldehyde typically involves the reaction of neopentyl alcohol with ortho-bromobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the neopentyl group replaces the bromine atom on the benzaldehyde ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through standard organic synthesis techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Neopentyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The neopentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the neopentyloxy group.
Major Products:
Oxidation: 2-(Neopentyloxy)benzoic acid.
Reduction: 2-(Neopentyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Neopentyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Neopentyloxy)benzaldehyde exerts its effects depends on the specific reaction or applicationThe neopentyloxy group can influence the reactivity and selectivity of the compound in different chemical environments .
Comparison with Similar Compounds
Benzaldehyde: Lacks the neopentyloxy group, making it less sterically hindered.
2-Methoxybenzaldehyde: Contains a methoxy group instead of a neopentyloxy group, leading to different reactivity and properties.
2-Ethoxybenzaldehyde: Contains an ethoxy group, which is less bulky than the neopentyloxy group.
Uniqueness: 2-(Neopentyloxy)benzaldehyde is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for studying steric effects in organic synthesis and for developing new materials and chemicals with specific properties .
Properties
IUPAC Name |
2-(2,2-dimethylpropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-14-11-7-5-4-6-10(11)8-13/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQQAMCZQORENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.